![molecular formula C4H7NO B215164 3-Amino-2-butenal](/img/structure/B215164.png)
3-Amino-2-butenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-butenal is a chemical compound that belongs to the class of aldehydes. It is primarily used in scientific research and has various applications in the field of biochemistry and physiology. The compound is synthesized using different methods, and its mechanism of action is not yet fully understood.
Wirkmechanismus
The mechanism of action of 3-Amino-2-butenal is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including aldehyde dehydrogenase. The compound has also been found to induce apoptosis in cancer cells, which may be responsible for its potential anticancer properties.
Biochemical and Physiological Effects:
3-Amino-2-butenal has various biochemical and physiological effects. It has been found to inhibit the activity of aldehyde dehydrogenase, which is important in the metabolism of alcohol. This inhibition can lead to the accumulation of acetaldehyde, which can cause various physiological effects, such as flushing, nausea, and headache. The compound has also been found to induce apoptosis in cancer cells, which may be responsible for its potential anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Amino-2-butenal in lab experiments is its high yield and relatively simple synthesis method. The compound is also stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its potential toxicity. The compound can cause various physiological effects, and caution should be taken when handling it.
Zukünftige Richtungen
There are various future directions for the study of 3-Amino-2-butenal. One direction is the study of its potential anticancer properties. The compound has been found to induce apoptosis in cancer cells, and further research is needed to determine its efficacy in cancer therapy. Another direction is the study of its mechanism of action. The compound has been found to inhibit certain enzymes, but the exact mechanism of action is not yet fully understood. Further research is needed to determine the molecular targets of the compound. Additionally, the synthesis of new compounds based on the structure of 3-Amino-2-butenal may lead to the development of new drugs with potential therapeutic applications.
Conclusion:
In conclusion, 3-Amino-2-butenal is a chemical compound with various applications in scientific research. It is primarily used as a chemical reagent in the synthesis of other compounds and has potential anticancer properties. The compound is synthesized using different methods, and its mechanism of action is not yet fully understood. The compound has various biochemical and physiological effects, and caution should be taken when handling it. Further research is needed to determine its efficacy in cancer therapy and its mechanism of action.
Synthesemethoden
3-Amino-2-butenal can be synthesized using various methods. One of the most common methods is the reaction of acrolein and ammonia. The reaction takes place in the presence of a catalyst, such as palladium on carbon. The yield of the product is high, and the reaction is relatively simple.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-butenal has various applications in scientific research. It is primarily used as a chemical reagent in the synthesis of other compounds. It is also used in the study of the mechanism of action of certain enzymes and in the development of new drugs. The compound has been found to have potential anticancer properties and is being studied for its use in cancer therapy.
Eigenschaften
Produktname |
3-Amino-2-butenal |
---|---|
Molekularformel |
C4H7NO |
Molekulargewicht |
85.1 g/mol |
IUPAC-Name |
(E)-3-aminobut-2-enal |
InChI |
InChI=1S/C4H7NO/c1-4(5)2-3-6/h2-3H,5H2,1H3/b4-2+ |
InChI-Schlüssel |
JLIDPRFIBGNRGS-DUXPYHPUSA-N |
Isomerische SMILES |
C/C(=C\C=O)/N |
SMILES |
CC(=CC=O)N |
Kanonische SMILES |
CC(=CC=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.